molecular formula C14H13NO4 B7519529 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one

3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one

Cat. No. B7519529
M. Wt: 259.26 g/mol
InChI Key: AGULRDJKBOZHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one, also known as AMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. AMC is a synthetic compound that is primarily used in the development of new drugs and therapies for various diseases.

Scientific Research Applications

3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has several scientific research applications, including its potential use in the development of new drugs for various diseases. Studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug development. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one may reduce inflammation in the body. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has several biochemical and physiological effects in the body. For example, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to reduce inflammation by inhibiting the activity of COX-2 and other inflammatory enzymes. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Furthermore, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in lab experiments is its versatility. 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one can be used in a variety of different assays and experiments, making it a useful compound for researchers in various fields. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in lab experiments is its potential toxicity. While studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is generally safe, it can be toxic in high doses. Therefore, researchers must be careful when working with 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one and should take appropriate safety precautions.

Future Directions

There are several future directions for research on 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one. One area of interest is the development of new drugs and therapies based on 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one. Researchers are currently exploring the potential of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, researchers are investigating the mechanism of action of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in more detail, which could lead to a better understanding of its potential uses in medicine. Finally, researchers are exploring new synthesis methods for 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one, which could make it more accessible and cost-effective for use in medical research.

Synthesis Methods

3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one can be synthesized using a multi-step process. The first step involves the synthesis of 8-methoxy-4-methylchromen-2-one, which can be done by reacting 4-methylcoumarin with methoxyamine hydrochloride in the presence of a base. The second step involves the synthesis of 3-(azetidine-1-carbonyl) chloride by reacting azetidine-1-carboxylic acid with thionyl chloride. The final step involves the reaction of 8-methoxy-4-methylchromen-2-one with 3-(azetidine-1-carbonyl) chloride in the presence of a base to yield 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one.

properties

IUPAC Name

3-(azetidine-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-5-2-4-9-8-10(14(17)19-12(9)11)13(16)15-6-3-7-15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGULRDJKBOZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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